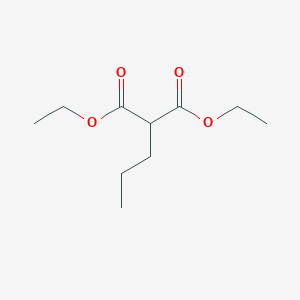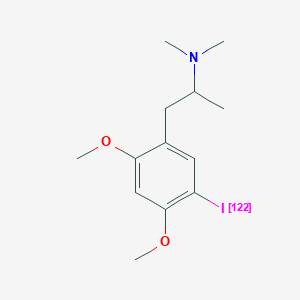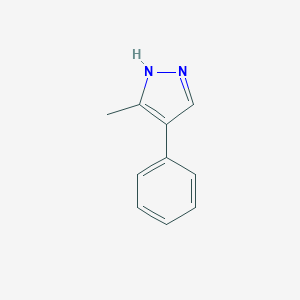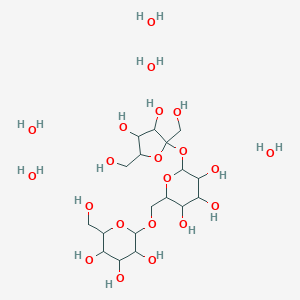
D-棉子糖五水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
棉子糖是一种由半乳糖、葡萄糖和果糖组成的三糖。 它天然存在于各种植物中,包括豆类、卷心菜、抱子甘蓝、西兰花、芦笋和全谷物 . 棉子糖以其在植物应激反应中的作用而闻名,特别是在温度敏感性、种子活力、抗病性和干旱耐受性方面 .
科学研究应用
棉子糖在科学研究中有着广泛的应用:
作用机制
棉子糖主要通过其作为碳水化合物来源的作用及其与特定酶的相互作用发挥作用。 在胃肠道中,由于缺乏α-半乳糖苷酶,棉子糖不能被人类和单胃动物消化。 相反,它到达结肠,在那里被肠道细菌发酵,产生短链脂肪酸和气体 . 这种发酵过程促进了有益细菌的生长,并有助于肠道健康 .
安全和危害
未来方向
Raffinose family oligosaccharides (RFOs) have emerged as feasible components for boosting or increasing seed vigor and longevity in recent years . Further molecular basis, biotechnological approaches, and CRISPR/Cas applications have been discussed briefly for the improvement of seed attributes and ultimately crop production .
生化分析
Biochemical Properties
D-Raffinose Pentahydrate plays a crucial role in biochemical reactions. It is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily characterized by the transfer of a galactosyl moiety from galactinol to sucrose to form an α-1,6-galactosidic linkage .
Cellular Effects
D-Raffinose Pentahydrate has significant effects on various types of cells and cellular processes. It has been reported to have cell proliferative and anti-oxidative properties . It influences cell function by improving immune response and has healing properties .
Molecular Mechanism
The molecular mechanism of action of D-Raffinose Pentahydrate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydrolysis of this compound is completed by α-galactosidase to produce sucrose and galactose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Raffinose Pentahydrate change over time. It has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
D-Raffinose Pentahydrate is involved in several metabolic pathways. It is hydrolyzed to D-galactose and sucrose by D-galactosidase . This process involves the interaction of this compound with enzymes and cofactors .
准备方法
合成路线和反应条件: 棉子糖是由半乳糖醇中半乳糖单元依次添加到蔗糖中合成的。 参与此过程的关键酶包括半乳糖醇合酶、棉子糖合酶和水苏糖合酶 . 合成从半乳糖醇合酶将肌醇转化为半乳糖醇开始。 然后棉子糖合酶将半乳糖醇中的半乳糖基团转移到蔗糖中,形成棉子糖 .
工业生产方法: 在工业环境中,棉子糖可以从甜菜和其他植物来源中提取。 在白糖生产过程中,常使用具有α-半乳糖苷酶活性的酶制剂从低品质甜菜中分解棉子糖 . 该方法通过降低甜菜汁中的棉子糖含量,提高了蔗糖产量和整体糖品质 .
化学反应分析
反应类型: 棉子糖会发生水解反应,在α-半乳糖苷酶的作用下分解成D-半乳糖和蔗糖 . 该酶还可以水解其他α-半乳糖苷,如水苏糖、毛蕊花糖和半乳糖醇 .
常用试剂和条件: 棉子糖的水解通常需要α-半乳糖苷酶的存在,该酶是由大肠杆菌中细菌合成的 . 反应条件一般比较温和,在生理pH和温度下进行。
主要产物: 棉子糖水解的主要产物是D-半乳糖和蔗糖 .
相似化合物的比较
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Raffinose involves the conversion of D-galactose, D-glucose, and D-fructose into a trisaccharide.", "Starting Materials": [ "D-galactose", "D-glucose", "D-fructose" ], "Reaction": [ "Step 1: Convert D-galactose into galactosyl donor using p-toluenesulfonate", "Step 2: Convert D-glucose into glucosyl acceptor using p-toluenesulfonate", "Step 3: Combine galactosyl donor and glucosyl acceptor to form a disaccharide using BF3 etherate as a catalyst", "Step 4: Convert D-fructose into a fructosyl donor using p-toluenesulfonate", "Step 5: Combine the disaccharide and fructosyl donor to form Raffinose using BF3 etherate as a catalyst" ] } | |
CAS 编号 |
17629-30-0 |
分子式 |
C18H34O17 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+;/m1./s1 |
InChI 键 |
UDTCJVRUNDSFKW-RHSPYTNDSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O |
外观 |
Assay:≥98%A crystalline solid |
熔点 |
80 °C |
| 512-69-6 17629-30-0 |
|
物理描述 |
Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS] Solid |
溶解度 |
203 mg/mL |
同义词 |
β-D-Fructofuranosyl-O-a-D-galactopyranosyl-(1→6)-α-D-glucopyranoside; Raffinose Pentahydrate; D-(+)-Raffinose Pentahydrate; D-Raffinose Pentahydrate; Gossypose Pentahydrate; Melitose Pentahydrate; Melitriose Pentahydrate; NSC 170228 Pentahydrate; Nit |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


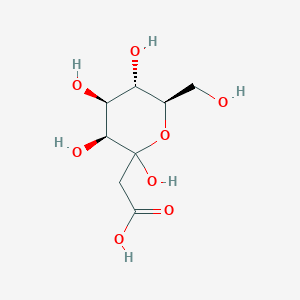
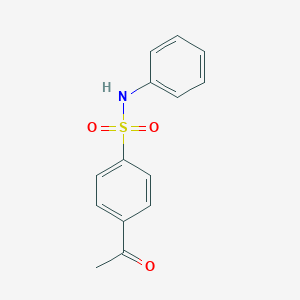
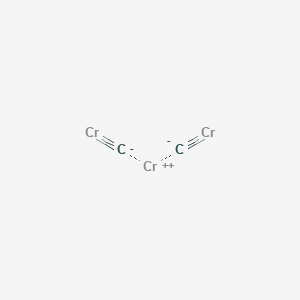

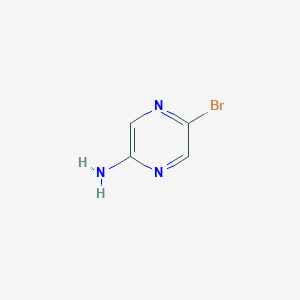
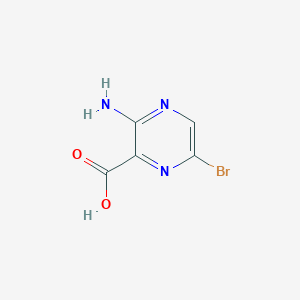
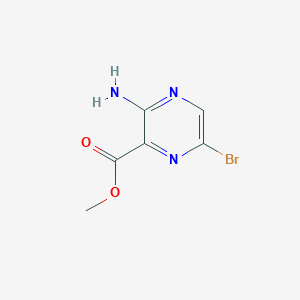
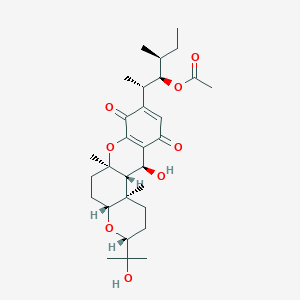
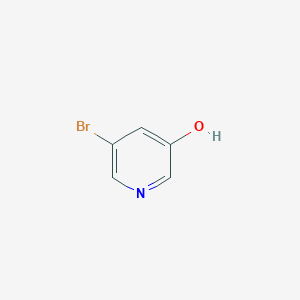
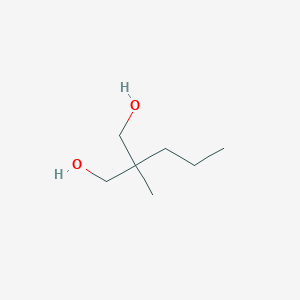
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
